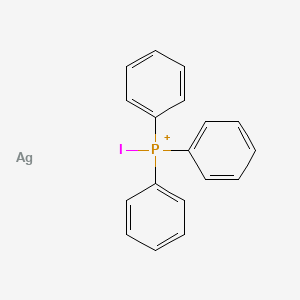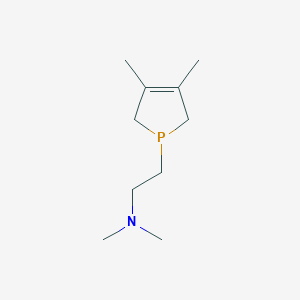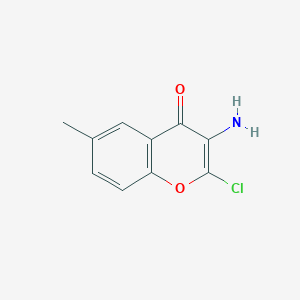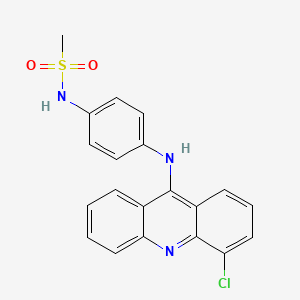![molecular formula C13H15N5O B14592082 N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea CAS No. 61310-18-7](/img/structure/B14592082.png)
N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperbenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide in the presence of triethylamine.
Reduction: The resulting compound is reduced using sodium and ammonium chloride in ethanol.
Coupling: The final step involves coupling with an appropriate isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential anti-fibrotic and anti-inflammatory activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-yl-pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61310-18-7 |
|---|---|
Molekularformel |
C13H15N5O |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
1-propan-2-yl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-9(2)16-13(19)18-11-5-7-15-12(17-11)10-4-3-6-14-8-10/h3-9H,1-2H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
NTAKWJMSIAKFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

methanone](/img/structure/B14592069.png)

![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)

